molecular formula C10H11N B100795 2,5-Dimethylphenylacetonitrile CAS No. 16213-85-7

2,5-Dimethylphenylacetonitrile

Cat. No. B100795
CAS RN: 16213-85-7
M. Wt: 145.2 g/mol
InChI Key: HCELORQTHSKCQL-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylacetonitrile is a chemical compound that is related to various research areas, including polymerization, synthesis of novel compounds, and structural analysis. Although the provided papers do not directly discuss 2,5-Dimethylphenylacetonitrile, they involve related compounds and reactions that can provide insights into its behavior and properties.

Synthesis Analysis

The synthesis of compounds related to 2,5-Dimethylphenylacetonitrile involves various methods. For instance, the synthesis of novel carbonitrile derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectral analysis . The use of microwave irradiation is also mentioned as a convenient method for synthesizing carbonitrile derivatives . Additionally, the reaction of acetonitrile with other compounds, as a labile ligand for copper, suggests potential synthetic pathways that could be relevant for 2,5-Dimethylphenylacetonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-Dimethylphenylacetonitrile is often elucidated using X-ray diffraction . These studies provide detailed information about the crystal system, space group, and lattice parameters. The molecular geometry and electronic properties can also be obtained using computational methods such as Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of carbonitrile compounds is explored through various reactions. For example, the oxidative polymerization of dimethylphenol in the presence of acetonitrile indicates that acetonitrile can influence the rate of polymerization reactions . The reactions between pentafluorophenylacetonitrile and guanidine-like bases show the formation of substituted dimers and oligomers, providing insights into the reactivity of acetonitrile derivatives . The transformation of oxazole-carbonitriles into different functional groups through reactions like the Curtius rearrangement is also noted .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonitrile compounds are characterized by various spectroscopic and computational methods. The electronic transport properties, such as conductivity and on-off ratios, are studied using non-equilibrium Green's function joint with DFT . The nonlinear optical behavior and thermodynamic properties are also investigated, providing information on the polarizability and hyperpolarizability values . The intermolecular interactions and crystal packing are analyzed through hydrogen bonding and other non-covalent interactions .

Scientific Research Applications

Polymerization Processes

2,5-Dimethylphenylacetonitrile has been implicated in studies related to polymerization. A significant increase in the polymerization rate of 2,6-dimethylphenol was observed when acetonitrile was used, demonstrating its potential in enhancing polymerization processes (Gamez et al., 2001).

Electrochemical Synthesis

The compound plays a role in electrochemical synthesis. For instance, the electrochemical carboxylation of chloroacetonitrile in acetonitrile was investigated, showcasing its utility in chemical synthesis processes (Isse & Gennaro, 2002).

Chemical Analysis and Drug Metabolism

Though not directly involving 2,5-Dimethylphenylacetonitrile, related compounds have been studied in the context of drug analysis and metabolism. For instance, the determination of gemfibrozil, a drug containing a similar dimethylphenyl group, in plasma was achieved using high-performance liquid chromatography, which could inform the analytical approaches for 2,5-Dimethylphenylacetonitrile (Hengy & Kölle, 1985).

Synthesis of Isoxazoles

2,5-Dimethylphenylacetonitrile has been used in the synthesis of isoxazoles, indicating its relevance in organic synthesis and chemical transformations (Potkin et al., 2009).

Photoreleasable Protecting Groups

It's also been used as a photoremovable protecting group for amines and amino acids, signifying its utility in specialized chemical processes and synthesis (Kammari et al., 2007).

Safety And Hazards

2,5-Dimethylphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

2-(2,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCELORQTHSKCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167313
Record name Acetonitrile, (2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenylacetonitrile

CAS RN

16213-85-7
Record name 2,5-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16213-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylbenzyl cyanide
Source ChemIDplus
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Record name 16213-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85352
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Record name Acetonitrile, (2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.657
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Record name 2,5-DIMETHYLBENZYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Morisaki, L Lin, Y Chujo - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
New through‐space cyano‐substituted poly(p‐arylenevinylene)s containing a [2.2]paracyclophane unit were synthesized by the Knoevenagel reaction. Polymers 5 and 7 have cyano …
Number of citations: 14 onlinelibrary.wiley.com
W Herz - Journal of the American Chemical Society, 1953 - ACS Publications
Various routes leading to 1-isopropyl-4, 7-dimethylindan were investigated. The usual diazoacetic ester method for the synthesis of azulenes, when applied to this indan, did not yield …
Number of citations: 14 pubs.acs.org
K Sakamoto, M Oki - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
A series of diazadioxo[n]paracyclophane derivatives with two alkoxy groups at the benzene ring were prepared. The conformation of amide groups in these compounds were studied by …
Number of citations: 10 www.journal.csj.jp
KR Alliston - 1999 - search.proquest.com
The product distribution of the DβM/CHDEA reaction is determined by whether the corresponding exocyclic or ring methylene hydrogen is abstracted during the initial catalytic step. The …
Number of citations: 2 search.proquest.com

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